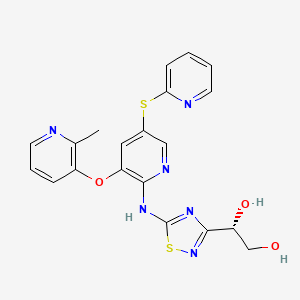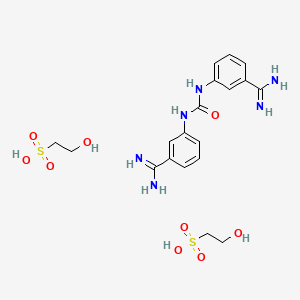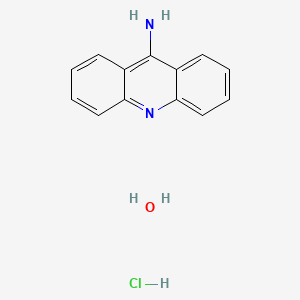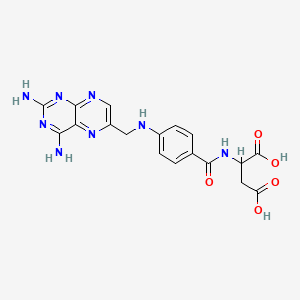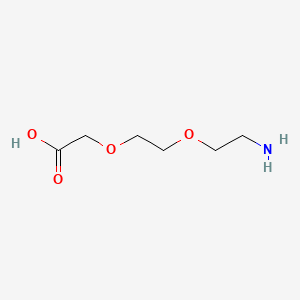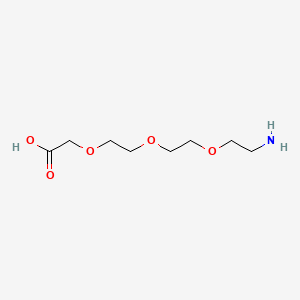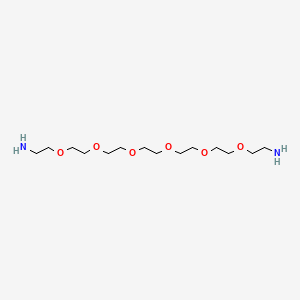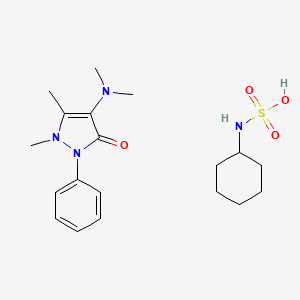
Anti-inflammatory peptide 1
描述
抗炎肽1 是一种生物活性肽,以其强大的抗炎特性而闻名。它来自各种天然来源,包括植物、动物和微生物。 该肽在调节免疫反应和减少炎症方面发挥着至关重要的作用,使其成为医药和制药研究中的一种宝贵化合物 .
准备方法
合成路线和反应条件: 抗炎肽1 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程包括以下步骤:
氨基酸活化: 使用偶联试剂(如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))活化氨基酸。
偶联: 活化的氨基酸与树脂结合的肽链偶联。
脱保护: 除去氨基酸上的保护基团,以便进行下一步偶联步骤。
裂解: 使用裂解试剂(如三氟乙酸 (TFA))将完成的肽从树脂上裂解下来。
工业生产方法: 抗炎肽1 的工业生产涉及大规模 SPPS 或重组 DNA 技术。 在重组 DNA 技术中,编码肽的基因被插入到合适的表达系统(如大肠杆菌或酵母)中,以大量生产肽 .
化学反应分析
反应类型: 抗炎肽1 会发生各种化学反应,包括:
氧化: 该肽可以被氧化形成二硫键,从而稳定其结构。
还原: 还原反应可以断开二硫键,导致肽的构象发生变化。
取代: 该肽中的氨基酸残基可以被取代以改变其性质。
常用试剂和条件:
氧化: 过氧化氢或碘可以用作氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇是常见的还原剂。
取代: 定点诱变或化学修饰技术用于取代反应。
主要产物: 从这些反应中形成的主要产物包括具有改变的稳定性、活性或结合特性的修饰肽 .
4. 科研应用
抗炎肽1 具有广泛的科研应用:
化学: 它被用作模型化合物来研究肽合成和修饰技术。
生物学: 该肽因其在调节免疫反应和减少炎症方面的作用而受到研究。
医学: 抗炎肽1 正在研究其在治疗炎症性疾病(如关节炎和炎症性肠病)方面的潜在治疗应用。
科学研究应用
Anti-Inflammatory Peptide 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in modulating immune responses and reducing inflammation.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Industry: The peptide is used in the development of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation
作用机制
相似化合物的比较
抗炎肽1 可以与其他类似的化合物进行比较,例如:
抗炎素: 另一种具有类似免疫调节特性的抗炎肽。
N-乙酰基-丝氨酰-天冬氨酰-赖氨酰-脯氨酰 (Ac-SDKP): 一种以其抗炎和抗纤维化作用而闻名的肽。
蜂毒肽: 来自蜂毒的肽,具有抗炎和抗菌特性。
独特性: 抗炎肽1 因其独特的氨基酸序列及其能够同时调节多种炎症途径而具有独特性。 这使其成为一种用途广泛且有效的抗炎剂 .
属性
IUPAC Name |
3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZUZGWPOCVGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N12O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





